molecular formula C13H23NO4 B12997135 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B12997135
M. Wt: 257.33 g/mol
InChI Key: XLFIBOLBJDNTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, a methyl substituent at the 2-position, and a carboxylic acid group at the 1-position. This compound is structurally designed to balance steric effects, solubility, and reactivity, making it valuable in organic synthesis and medicinal chemistry. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses, while the carboxylic acid group enhances solubility and facilitates conjugation to other molecules .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

XLFIBOLBJDNTNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Substituent Position and Type

The structural uniqueness of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid becomes evident when compared to related cyclohexane derivatives:

Compound Name Substituents Key Structural Differences
Target Compound 4-Boc-amino, 2-methyl, 1-carboxylic acid Reference structure
4-(2-{[(tert-Butoxycarbonyl)amino}ethyl)cyclohexane-1-carboxylic acid 4-Boc-aminoethyl, 1-carboxylic acid Ethyl linker between Boc and cyclohexane
trans-4-(tert-Butoxycarbonyl)aminocyclohexanol 4-Boc-amino, trans-hydroxyl (instead of carboxylic acid) Hydroxyl replaces carboxylic acid; trans stereochemistry
4-[(tert-Butoxy)carbonyl]cyclohexane-1-carboxylic acid 4-Boc group (no amino or methyl) Lacks amino and methyl groups
1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid Benzyloxycarbonyl (Cbz) instead of Boc, 4-tert-butyl Different protecting group; bulky tert-butyl

Key Observations :

  • Ethyl vs. Methyl Substituents : The ethyl linker in the compound from increases flexibility but reduces steric hindrance compared to the 2-methyl group in the target compound.
  • Protecting Groups: The Boc group (tert-butoxycarbonyl) offers acid-labile protection, whereas the Cbz group in requires hydrogenolysis for removal, affecting synthetic strategies .
  • Functional Group Replacements : Replacing the carboxylic acid with a hydroxyl group (as in ) alters solubility and hydrogen-bonding capabilities, impacting biological interactions.

Key Observations :

  • Potency: The ethyl-linked compound in exhibits higher potency (IC50 = 5.0 µM) than cyclobutane or trans-cyclohexyl analogues, suggesting the importance of the cyclohexane scaffold and Boc-amino positioning.
  • Bioavailability : The target compound’s methyl group may enhance bioavailability compared to cyclobutane derivatives (50% in ) by improving membrane permeability.

Solubility and Stability

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl esters in ), which are more lipophilic.
  • Stability : The Boc group’s acid sensitivity contrasts with the stability of Cbz-protected analogues , influencing storage and reaction conditions.

Biological Activity

4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid (often abbreviated as Boc-amino acid) is a derivative of amino acids that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological and chemical contexts. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 252720-31-3

The mechanism of action of 4-((tert-butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid primarily revolves around its ability to act as an intermediate in peptide synthesis. The Boc group serves as a protective moiety, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can engage in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors, facilitating various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of Boc-protected amino acids exhibit significant antimicrobial properties. A study demonstrated that compounds related to Boc-amino acids showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Some studies have explored the anticancer potential of Boc-amino acid derivatives. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that 4-((tert-butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid could be a lead compound for further anticancer drug development .

Enzyme Inhibition

The Boc-protected amino acids have been investigated for their role as enzyme inhibitors. They can serve as substrates or inhibitors for various enzymes, impacting metabolic pathways. For example, certain derivatives have been found to inhibit serine proteases, which are crucial in many physiological processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits serine proteases

Case Study: Antimicrobial Efficacy

In a study conducted by Razaq et al., various Boc-protected amino acids were synthesized and tested against common bacterial pathogens. The results indicated that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to unprotected analogs. This highlights the importance of the Boc group in enhancing bioactivity .

Case Study: Cancer Cell Line Studies

Research focused on the effect of Boc-amino acid derivatives on human cancer cell lines showed promising results in reducing cell viability and promoting apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the potential of these compounds in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.